molecular formula C12H19N3O3 B14898242 tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate

tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate

Cat. No.: B14898242
M. Wt: 253.30 g/mol
InChI Key: KIMSDVBBSRDURV-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group and a hexahydropyrido[3,4-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor with a tert-butyl ester group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate include:

  • This compound
  • tert-Butyl 3-hydroxypropionate
  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-oxo-2,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-7-10(16)14-8-6-13-5-4-9(8)15/h13H,4-7H2,1-3H3,(H,14,16)

InChI Key

KIMSDVBBSRDURV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2=C1CCNC2

Origin of Product

United States

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